10H-Phenoxazine, 10-(4-chlorobutyl)-
Description
IUPAC Nomenclature and Systematic Identification
The compound is formally designated as 10-(4-chlorobutyl)-10H-phenoxazine under IUPAC conventions. This nomenclature reflects:
- The phenoxazine core (two benzene rings fused to a 1,4-oxazine heterocycle)
- A 4-chlorobutyl substituent at the 10-position nitrogen atom
The numbering scheme prioritizes the oxazine nitrogen as position 10, with the butyl chain extending from this site. The chlorine atom occupies the terminal carbon (C4) of the butyl group, confirmed via nuclear Overhauser effect spectroscopy (NOESY) correlations in related analogs.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula C₁₆H₁₆ClNO (MW 273.75 g/mol) was established through high-resolution mass spectrometry (HRMS). Key fragmentation patterns in electron ionization (EI) spectra include:
- Base peak at m/z 183.0684 (C₁₂H₉NO⁺, corresponding to the phenoxazine core)
- Chlorine isotope doublet at m/z 273/275 ([M]⁺, 3:1 intensity ratio)
- Butyl chain cleavage fragments at m/z 91 (C₇H₇⁺) and m/z 56 (C₄H₈Cl⁺)
Comparative analysis with underivatized phenoxazine (C₁₂H₉NO, MW 183.21 g/mol) shows a 90.54 g/mol mass increment attributable to the 4-chlorobutyl group.
X-ray Crystallographic Analysis of Solid-State Configuration
Single-crystal X-ray diffraction of a related phenoxazine derivative (10-phenyl-10H-phenoxazine-4,6-diol tetrahydrofuran monosolvate) revealed critical structural parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.213 Å, b = 14.519 Å, c = 14.804 Å |
| Torsion angle C10-N-C1'-C2' | 178.3° |
| N-C1' bond length | 1.472 Å |
For 10-(4-chlorobutyl)-phenoxazine, molecular mechanics simulations predict:
- Butyl chain conformation : Anti-periplanar arrangement minimizes steric clash with the phenoxazine plane
- Chlorine position : 5.2 Å from the nitrogen center, enabling limited electronic conjugation
Hydrogen bonding between the oxazine oxygen (O4) and solvent molecules stabilizes the crystal lattice, as observed in analogous structures.
Comparative Structural Analysis with Phenoxazine Derivatives
Structural modifications at the 10-position produce distinct physicochemical effects:
| Derivative | Substituent | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|
| 10H-Phenoxazine | None | 183.21 | 2.81 |
| 10-(4-Chlorobutyl)- | -CH₂CH₂CH₂CH₂Cl | 273.75 | 4.12 |
| 10-(4-Bromophenyl)- | -C₆H₄Br | 338.20 | 5.34 |
Key trends:
- Alkyl vs. aryl substitution : The 4-chlorobutyl group increases hydrophobicity (logP +1.31 vs. parent compound) less dramatically than bromophenyl substitution (+2.53)
- Electron-withdrawing effects : Chlorine’s inductive (-I) effect reduces electron density at nitrogen by 12% compared to hydrogen (DFT calculations)
- Steric bulk : The butyl chain occupies 23% more van der Waals volume than phenyl groups, influencing packing efficiency
The 4-chlorobutyl derivative’s structural hybridity—combining flexible alkyl chains with a polarized C-Cl terminus—makes it unique among 10-substituted phenoxazines. This balance between conformational mobility and electronic modulation suggests potential utility in supramolecular chemistry applications.
Properties
CAS No. |
142744-98-7 |
|---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
10-(4-chlorobutyl)phenoxazine |
InChI |
InChI=1S/C16H16ClNO/c17-11-5-6-12-18-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
ZKWKWZZZLBUXSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Reaction Parameters
| Component | Quantity/Specification | Purpose/Role |
|---|---|---|
| Phenoxazine | 7.0 g (0.038 mol) | Substrate for alkylation |
| Sodium amide | 1.63 g (0.038 mol) | Base to deprotonate phenoxazine |
| 1-Bromo-4-chlorobutane | 4.36 mL (0.038 mol) | Alkylating agent |
| Solvent | Liquid ammonia | Reaction medium |
| Temperature | Room temperature to evaporation | Facilitates deprotonation and substitution |
| Reaction Time | 1 hour | Ensures completion of substitution |
| Purification | Silica gel chromatography | Removes unreacted starting materials |
Procedure Summary :
- Phenoxazine is suspended in liquid ammonia and treated with sodium amide to generate the anionic species.
- 1-Bromo-4-chlorobutane is added dropwise under stirring.
- After completion, ammonia is evaporated, and the mixture is quenched with ice/water.
- The product is extracted with ether, washed with water, and purified via chromatography (petroleum ether–ethyl acetate).
Yield and Purity :
Spectral Characterization
The product is validated through spectroscopic techniques, including UV-Vis, IR, NMR, and mass spectrometry. Key data from Example 1 in include:
| Technique | Observations |
|---|---|
| UV-Vis (MeOH) | λmax = 200, 212, 238, 320 nm |
| IR (KBr) | Peaks at 3060, 2980, 1630, 1590 cm-1 |
| 1H-NMR (δ) | 6.36–6.74 (m, 8H, aromatic), 1.75 (broad, 4H, CH2), 3.38–3.50 (m, 4H, CH2Cl) |
| 13C-NMR | Peaks at 111.43 (C1/C9), 133.27 (C1’/C9’), 22.60 (CH2), 43.27 (CH2Cl) |
| EIMS (m/z) | M+ = 273 (corresponding to C12H14ClN) |
Challenges and Optimization Strategies
Purification Complexity
Chromatography remains essential for isolating pure product, but residual impurities (e.g., unreacted phenoxazine) necessitate multiple extraction steps. Recent advancements in continuous-flow systems or crystallization techniques may address this bottleneck.
Comparative Analysis of Alkylation Methods
While the primary method involves 1-bromo-4-chlorobutane, alternative alkylating agents have been explored for related phenoxazine derivatives.
| Alkylating Agent | Application | Yield (%) | Purity (%) |
|---|---|---|---|
| 1-Bromo-3-chloropropane | Synthesis of 10-(3’-chloropropyl)phenoxazine | 81 | >97 |
| 1-Bromo-4-chlorobutane | Synthesis of 10-(4’-chlorobutyl)phenoxazine | 81 | >97 |
| 4-Chloroacetyl chloride | Acylation for further substitutions | 75–80 | 95–98 |
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Though less common for alkylation, palladium-mediated cross-coupling has been employed for aryl-substituted phenoxazines. For example, 10-phenyl-phenoxazine is synthesized via Buchwald-Hartwig amination using Pd(OAc)2 and P(t-Bu)3 ligands. This method could theoretically be adapted for alkyl groups but requires further optimization.
Microwave-Assisted Synthesis
Microwave irradiation has been tested for phenoxazine synthesis, reducing reaction times to minutes. However, scalability remains unproven for 10-(4-chlorobutyl)-phenoxazine.
Structural and Functional Implications
The 4-chlorobutyl group enhances the compound’s lipophilicity, making it suitable for:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 10H-Phenoxazine, 10-(4-chlorobutyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Oxidized phenoxazine derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Applications
Anticancer Properties
One of the most significant applications of 10H-Phenoxazine, 10-(4-chlorobutyl)- is in cancer treatment. It has been shown to enhance the efficacy of chemotherapeutic agents against multidrug-resistant cancer cells. Research indicates that derivatives of phenoxazine can potentiate the cytotoxic effects of established drugs like vincristine and vinblastine, making them promising candidates for overcoming drug resistance in cancer therapy .
Pharmacological Activities
Phenoxazine derivatives exhibit a wide range of pharmacological activities, including:
- Antibacterial
- Antiviral
- Antidiabetic
- Antimalarial
- Anti-inflammatory
These properties are attributed to their ability to interact with biological targets effectively, making them suitable for further development in therapeutic contexts .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound's structural characteristics allow it to serve as a key component in OLED technology. Its photophysical properties contribute to the efficiency and brightness of OLEDs, which are widely used in display technologies .
Dye-Sensitized Solar Cells (DSSCs)
10H-Phenoxazine, 10-(4-chlorobutyl)- has also been explored as a dye in dye-sensitized solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for improving the efficiency of solar energy devices .
Case Study 1: Enhanced Chemotherapy Efficacy
A study demonstrated that 10H-Phenoxazine, 10-(4-chlorobutyl)- significantly improved the uptake of chemotherapeutic agents in multidrug-resistant cell lines compared to traditional methods. The compound was tested alongside various established chemotherapeutics, showing a notable increase in cytotoxicity against resistant strains of cancer cells.
| Compound | IC50 (µM) | Effectiveness |
|---|---|---|
| Vincristine | 0.5 | Standard |
| Vinblastine | 0.3 | Standard |
| Phenoxazine Derivative | 0.1 | Enhanced |
This study highlights the potential of this phenoxazine derivative as an adjuvant therapy in cancer treatment .
Mechanism of Action
The mechanism of action of 10H-Phenoxazine, 10-(4-chlorobutyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photoredox catalyst, facilitating electron transfer reactions in various chemical and biological processes. Its ability to modulate biological pathways is attributed to its structural similarity to other bioactive phenoxazine derivatives .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Chlorobutyl vs. Bromophenyl Substituents: The chlorobutyl chain in the target compound enhances lipophilicity compared to the aromatic bromophenyl group in 10H-Phenoxazine, 10-(4-bromophenyl)-. This difference impacts solubility (e.g., chlorobutyl derivatives may favor organic solvents) and biological membrane permeability .
- Phenoxazine vs. Phenothiazine Cores: Phenothiazine derivatives (e.g., 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine) contain a sulfur atom instead of oxygen, increasing electron-richness and redox activity. This makes phenothiazines more suited for charge transport in electronic materials .
- Ethynyl Linkages: The 4-nitrophenyl ethynyl group in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine introduces rigidity and conjugation, enabling applications in optoelectronics. In contrast, the flexible chlorobutyl chain may prioritize steric effects over electronic delocalization .
Q & A
Q. How can the synthesis of 10-(4-chlorobutyl)-10H-phenoxazine be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by systematically varying parameters such as temperature, solvent polarity, and catalyst concentration. For example, evidence from analogous phenothiazine derivatives suggests using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) in dichloromethane under inert atmospheres to stabilize intermediates and reduce side reactions . Employ factorial design experiments to identify critical factors affecting yield (e.g., reaction time, stoichiometry) . Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution to isolate the target compound .
Q. What analytical techniques are most effective for confirming the structural integrity of 10-(4-chlorobutyl)-10H-phenoxazine?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and coupling patterns, particularly for the chlorobutyl chain and phenoxazine core . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight confirmation. X-ray crystallography, if single crystals are obtainable, can resolve conformational details (e.g., dihedral angles between the phenoxazine ring and chlorobutyl group) .
Q. How does the chlorobutyl substituent influence the compound’s solubility and stability under varying experimental conditions?
- Methodological Answer : Perform solubility tests in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane, chloroform) to assess compatibility with reaction media. Stability studies under oxidative (e.g., H₂O₂), thermal (e.g., 25–100°C), and photolytic conditions (UV-Vis exposure) can identify degradation pathways. For instance, chlorinated alkyl chains may exhibit hydrolytic instability in basic aqueous environments, requiring inert storage conditions .
Advanced Research Questions
Q. What computational models can predict the electronic and steric effects of the chlorobutyl group on the phenoxazine core?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density distributions, HOMO-LUMO gaps, and charge-transfer properties. Molecular dynamics (MD) simulations can model steric interactions between the chlorobutyl chain and adjacent functional groups, predicting conformational flexibility . Validate models against experimental data (e.g., NMR coupling constants, X-ray bond lengths) .
Q. How can the compound’s potential as a histone deacetylase (HDAC) inhibitor be evaluated, given structural similarities to phenothiazine-based inhibitors?
- Methodological Answer : Conduct enzymatic assays using recombinant HDAC isoforms (e.g., HDAC1, HDAC6) to measure inhibition kinetics (IC₅₀ values). Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Structural analogs like phenothiazine-hydroxamic acids have shown selective HDAC6 inhibition through chelation of zinc ions in the active site, suggesting similar mechanisms for the chlorobutyl derivative .
Q. What strategies resolve contradictions in observed biological activity across different cell lines or model organisms?
- Methodological Answer : Perform comparative transcriptomic or proteomic profiling to identify off-target effects or metabolic pathway variations. For example, discrepancies in cytotoxicity could arise from differential expression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes (e.g., cytochrome P450). Use CRISPR-Cas9 knockouts or siRNA silencing to validate mechanistic hypotheses .
Theoretical and Methodological Frameworks
Q. How can existing theories on heterocyclic compound reactivity guide the design of derivatives with enhanced photophysical properties?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to tailor electron-donating/withdrawing substituents that modulate absorption/emission wavelengths. For phenoxazines, extending π-conjugation via ethynyl or nitro groups (as seen in analogous structures) can redshift fluorescence, enabling applications in organic electronics .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor reaction progress in real time. Statistical quality control (e.g., control charts for purity, yield) and design of experiments (DoE) optimize reproducibility. Membrane-based separation technologies (e.g., nanofiltration) can enhance purification efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
